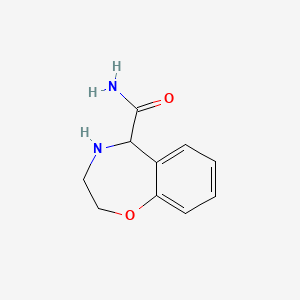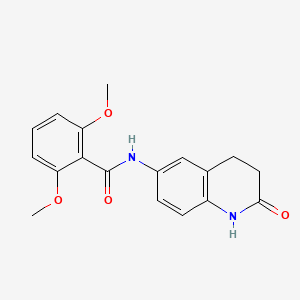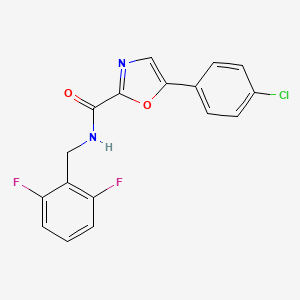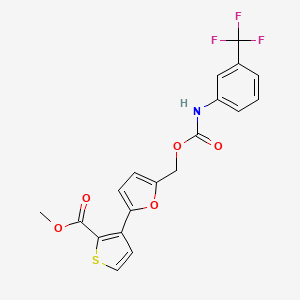
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,4,5-Tetrahydro-1,4-benzoxazepine” is a chemical compound with the molecular weight of 149.19 . It is a light yellow to yellow liquid . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1,4-benzoxazepine .
Synthesis Analysis
The synthesis of benzoxazepine derivatives has been achieved through various methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines . A novel 4,5-dihydro- 3H -spiro [1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N -benzylpiperidone .Molecular Structure Analysis
The InChI code for “2,3,4,5-Tetrahydro-1,4-benzoxazepine” is 1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
It has been shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines were cleaved at the N–C (5) bond under the action of activated alkynes in methanol, forming o- (methoxyethyl)- and o- (methoxybenzyl)-phenyl (aminoethyl) ethers . The cleavage rate depended on the electronic effects of the substituents at the C-5 atom .Physical And Chemical Properties Analysis
“2,3,4,5-Tetrahydro-1,4-benzoxazepine” is a light yellow to yellow liquid . It has a molecular weight of 149.19 .科学的研究の応用
Synthesis Methodologies
Novel Synthesis Techniques : A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed, using aromatic diamine, Meldrum’s acid, and an isocyanide. This efficient method works at ambient temperature and yields high-quality products without catalysts or activation, providing an alternative pathway for creating benzodiazepine derivatives (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Ring Cleavage and Expansion : Research demonstrates that 2,3,4,5-tetrahydro-1,4-benzoxazepines can undergo cleavage at the N–C(5) bond under the influence of activated alkynes. This process forms specific ethers, with the rate of cleavage varying based on the electronic effects of the substituents at the C-5 atom. Additionally, tetrahydro-1,4-benzothiazepine can undergo ring expansion through similar reactions (Voskressensky et al., 2013).
Preparation of Related Compounds : Techniques have been developed for the preparation of various related compounds like 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into tetrahydro-1-benzoxepin-3-amines, which are significant for further chemical investigations (Huckle, Lockhart, & Wright, 1972).
Applications in Compound Synthesis
Creation of Benzazepine Derivatives : Various methods have been explored for creating benzazepine derivatives, including reactions that lead to benzazepine carboxylic acid and its related compounds. These studies help in understanding the chemical pathways and potential applications of these compounds in medicinal chemistry (Guerrero et al., 2014).
Tandem Reduction-Reductive Amination : A tandem reduction-reductive amination reaction has been utilized to synthesize various benzoxazepine and benzodiazepine derivatives. This method showcases the versatility of these compounds in creating diverse chemical structures (Bunce, Smith, & Lewis, 2004).
Development of Antagonists and Anticancer Agents : Novel synthetic approaches have led to derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine with anticancer activity against breast cancer cells. This highlights the potential of these compounds in pharmacological applications (Díaz-Gavilán et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-7-3-1-2-4-8(7)14-6-5-12-9/h1-4,9,12H,5-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFYGKGHFARFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2972405.png)
![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)


![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)
![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)


![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)